(4-Methoxyphenyl)diphenylsulfonium triflate

Catalog No.
S1494112
CAS No.
116808-67-4
M.F
C20H17F3O4S2
M. Wt
442.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Methoxyphenyl)diphenylsulfonium triflate

CAS Number

116808-67-4

Product Name

(4-Methoxyphenyl)diphenylsulfonium triflate

IUPAC Name

(4-methoxyphenyl)-diphenylsulfanium;trifluoromethanesulfonate

Molecular Formula

C20H17F3O4S2

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C19H17OS.CHF3O3S/c1-20-16-12-14-19(15-13-16)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18;2-1(3,4)8(5,6)7/h2-15H,1H3;(H,5,6,7)/q+1;/p-1

InChI Key

WBUSZOLVSDXDOC-UHFFFAOYSA-M

SMILES

COC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]

Cationic Photoinitiator

Specific Scientific Field: The field of application is Photopolymerization .

Summary of the Application: “(4-Methoxyphenyl)diphenylsulfonium triflate” is used as a cationic photoinitiator . Photoinitiators are compounds that produce reactive species when exposed to radiation and are used to initiate photopolymerization processes .

Methods of Application: The compound is typically mixed into a monomer or oligomer and then exposed to a source of radiation (such as UV light). The radiation causes the photoinitiator to decompose into reactive species that can initiate polymerization .

Results or Outcomes: The outcome of this process is a polymer. The properties of the resulting polymer can be tuned by adjusting the formulation of the photoinitiator and the radiation exposure .

Photoacid Generator

Specific Scientific Field: The field of application is Photolithography .

Summary of the Application: “(4-Methoxyphenyl)diphenylsulfonium triflate” is used as a photoacid generator . Photoacid generators are compounds that produce acid when exposed to radiation and are used in photolithography processes .

Methods of Application: The compound is typically applied to a substrate and then exposed to a pattern of radiation (such as UV light). The radiation causes the photoacid generator to produce acid in the exposed areas .

Results or Outcomes: The outcome of this process is a patterned substrate. The pattern can be used for various purposes, such as the fabrication of microelectronics .

This compound is a sulfonium salt, consisting of a central sulfur atom bonded to three aromatic groups: two phenyl rings and a methoxyphenyl ring []. It is sought after for its unique features and versatility in various chemical reactions [].


Molecular Structure Analysis

(4-Methoxyphenyl)diphenylsulfonium triflate possesses a distinct structure with key features:

  • Central Sulfur Cation: The core structure is a positively charged sulfonium cation (S+) with three aryl groups attached [].
  • Phenyl and Methoxyphenyl Rings: Two phenyl rings and one methoxyphenyl ring surround the sulfur atom, influencing the compound's properties [].
  • Triflate Anion: The negatively charged counterion is a triflate (CF3SO3-), contributing to the compound's stability [].

Chemical Reactions Analysis

(4-Methoxyphenyl)diphenylsulfonium triflate is valuable in organic synthesis due to its role as a photoacid generator (PAG) or photoinitiator [, ]. Light irradiation triggers specific reactions:

  • Photoacid Generation: Upon light exposure, the compound decomposes into a strong Brønsted acid (trifluoromethanesulfonic acid) and a diphenylsulfonium ylide. The acid can then initiate various chemical reactions [, ].

Example: Initiation of Polymerization

(4-Methoxyphenyl)diphenylsulfonium triflate + Light → Trifluoromethanesulfonic Acid + Diphenylsulfonium Ylide

Trifluoromethanesulfonic Acid + Monomer → Poly(Monomer) + ...


Physical And Chemical Properties Analysis

  • Stable in both solid and solution states [].
  • Soluble in various organic solvents like water and ethanol [].
  • Skin and eye irritation
  • Environmental toxicity
Variability in sulfur substitutionTriphenylsulfonium triflateA widely used photoinitiator across various industriesMore general application scope compared to specific derivatives

These compounds exhibit similar photoinitiating properties but differ in their specific chemical structures and reactivity profiles. The unique combination of methoxy and phenyl groups in (4-Methoxyphenyl)diphenylsulfonium triflate contributes to its distinct behavior as a photoinitiator .

The synthesis of (4-Methoxyphenyl)diphenylsulfonium triflate typically involves the reaction of phenyl sulfoxide with 4-methoxyphenylmagnesium bromide in the presence of trimethylsilyl trifluoromethanesulfonate. This method allows for the creation of the compound through a straightforward synthetic route that leverages organometallic chemistry.

(4-Methoxyphenyl)diphenylsulfonium triflate has several applications across various fields:

  • Chemistry: It serves as a photoinitiator in polymerization reactions, facilitating the formation of polymers upon exposure to light.
  • Biology: The compound's capability to generate strong acids upon light exposure makes it useful for studies involving acid-catalyzed biological processes.
  • Industry: It is employed in manufacturing photoresists and other materials used in the electronics industry, particularly for lithography applications .

(4-Methoxyphenyl)diphenylsulfonium triflate shares similarities with several other compounds known for their photoinitiating properties. Here are some comparable compounds:

Compound NameDescriptionUnique Features
(4-Phenoxyphenyl)diphenylsulfonium triflateAnother cationic photoinitiator used in similar applicationsDifferent substituents affecting reactivity
(4-Phenylthiophenyl)diphenylsulfonium triflateKnown for its use in photo

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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